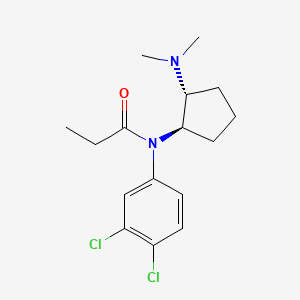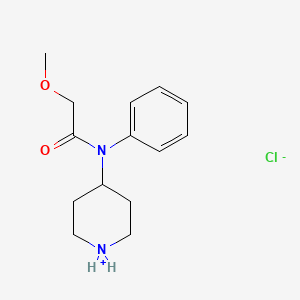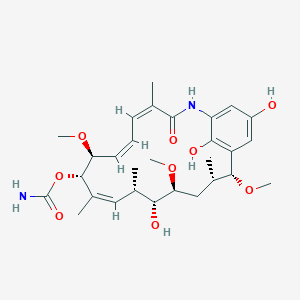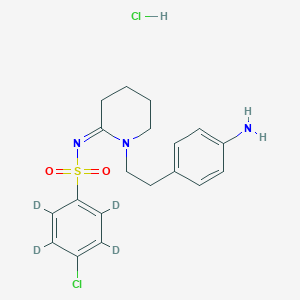
W-19-d4 (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
W-19-d4 (hydrochloride) is a deuterium-labeled version of W-19 hydrochloride. It is primarily used as an analytical reference material for the quantification of W-19 by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). This compound is categorized as an analgesic and is a nitro-reduction metabolite of W-18 .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of W-19-d4 (hydrochloride) involves the incorporation of deuterium into the W-19 hydrochloride molecule. This process typically includes the following steps:
Deuteration: Introduction of deuterium atoms into the precursor molecule.
Hydrochloride Formation: Conversion of the deuterated compound into its hydrochloride salt form.
Industrial Production Methods: Industrial production of W-19-d4 (hydrochloride) follows similar steps but on a larger scale, ensuring high purity and consistency. The process involves:
Bulk Deuteration: Large-scale deuteration of the precursor.
Purification: Use of chromatographic techniques to achieve high purity.
Hydrochloride Salt Formation: Conversion to the hydrochloride salt for stability and ease of handling.
Types of Reactions:
Reduction: The compound can be reduced, often involving the addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Various substitution reactions can occur, where one atom or group of atoms is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products:
Oxidation Products: Oxidized derivatives of W-19-d4 (hydrochloride).
Reduction Products: Reduced forms of the compound.
Substitution Products: Substituted derivatives with various functional groups.
科学的研究の応用
W-19-d4 (hydrochloride) has several scientific research applications:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of W-19.
Biology: Employed in studies involving deuterium-labeled compounds to trace metabolic pathways.
Medicine: Investigated for its analgesic properties and potential therapeutic applications.
Industry: Utilized in the development and validation of analytical methods for quality control and forensic analysis
作用機序
The mechanism of action of W-19-d4 (hydrochloride) involves its interaction with specific molecular targets. As an analgesic, it likely interacts with opioid receptors, modulating pain perception pathways. The deuterium labeling does not significantly alter its mechanism but aids in its quantification and tracing in biological systems .
Similar Compounds:
W-19 (hydrochloride): The non-deuterated version of W-19-d4 (hydrochloride).
W-18: The parent compound from which W-19 is derived.
Other Deuterium-Labeled Analgesics: Compounds with similar analgesic properties but different molecular structures
Uniqueness: W-19-d4 (hydrochloride) is unique due to its deuterium labeling, which enhances its stability and allows for precise quantification in analytical applications. This labeling also provides insights into the pharmacokinetics and metabolic pathways of the compound .
特性
IUPAC Name |
(NZ)-N-[1-[2-(4-aminophenyl)ethyl]piperidin-2-ylidene]-4-chloro-2,3,5,6-tetradeuteriobenzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2S.ClH/c20-16-6-10-18(11-7-16)26(24,25)22-19-3-1-2-13-23(19)14-12-15-4-8-17(21)9-5-15;/h4-11H,1-3,12-14,21H2;1H/b22-19-;/i6D,7D,10D,11D; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLZRQYQKULQDMP-SFADHFHKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=NS(=O)(=O)C2=CC=C(C=C2)Cl)C1)CCC3=CC=C(C=C3)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1S(=O)(=O)/N=C\2/CCCCN2CCC3=CC=C(C=C3)N)[2H])[2H])Cl)[2H].Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(+)-N-(1(S)-Phenylethyl)-1-azabicyclo[2.2.2]octan-3(R)-amine hydrochloride](/img/structure/B8100797.png)
![(1R,4S,5'S,6R,6'R,8R,10Z,12S,13S,14Z,16Z,20R,21R,24S)-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethyl-6'-propan-2-ylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B8100799.png)
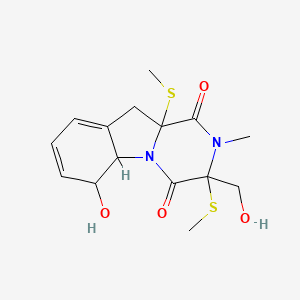
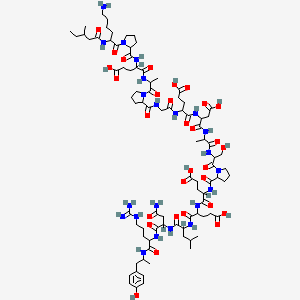
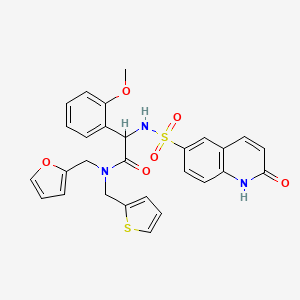
![2-Methylpropanethioicacid-S-[(6S)-6-[[(1,1-dimethylethoxy)carbonyl]amino]-7-oxo-7-(tricyclo[3.3.1.13,7]dec-1-ylamino)heptyl]ester](/img/structure/B8100820.png)
![4-methyl-alpha-[(1R)-1-(methylamino)ethyl]-benzenemethanol,monohydrochloride](/img/structure/B8100841.png)
![N-[(4-chlorophenyl)methyl]-5,12-dioxo-2R-phenyl-1-oxa-4-azacyclododec-8E-ene-6S-acetamide](/img/structure/B8100848.png)
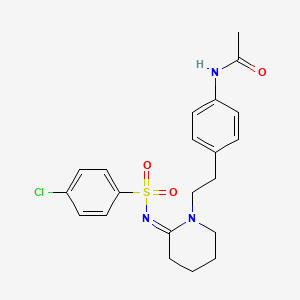
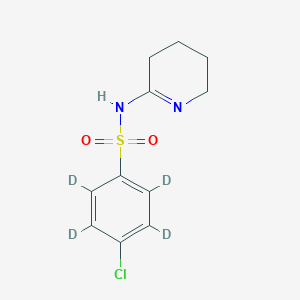
![2E-butenedioicacid-1-[(2R,4R,5S,6R)-tetrahydro-2-hydroxy-2-[(1S,2R,3S)-2-hydroxy-3-[(2R,3S,4E,6E,9S,10S,11R,12E,14E)-10-hydroxy-3-methoxy-7,9,11,13,15-pentamethyl-16-oxooxacyclohexadeca-4,6,12,14-tetraen-2-yl]-1-methylbutyl]-5-methyl-6-(1-methylethyl)-2H-pyran-4-yl]ester](/img/structure/B8100868.png)
